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Compound of Interest

Compound Name: N-(2-Aminoethyl)glycine

Cat. No.: B554895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-N-(2-Aminoethyl)glycine, also known as Fmoc-Aeg-OH, is a key building block in the

synthesis of peptide nucleic acids (PNAs) and other modified peptides. Its unique structure,

featuring a secondary amine in the backbone, imparts valuable properties to the resulting

oligomers, including resistance to enzymatic degradation and altered hybridization

characteristics. These application notes provide detailed protocols for the synthesis of Fmoc-N-
(2-Aminoethyl)glycine, catering to the needs of researchers in peptide chemistry, drug

discovery, and molecular diagnostics.

Synthesis Strategies
Two primary synthetic routes for Fmoc-N-(2-Aminoethyl)glycine are presented, offering

flexibility based on the availability of starting materials and desired scale.

Route 1: Direct Fmoc Protection of N-(2-Aminoethyl)glycine

This is the most straightforward approach, involving the selective N-protection of the primary

amine of commercially available N-(2-Aminoethyl)glycine with an Fmoc-reagent.

Route 2: Multi-step Synthesis from Ethylenediamine
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This route provides a more scalable and potentially cost-effective synthesis of the N-(2-
Aminoethyl)glycine backbone followed by Fmoc protection.[1]

Data Presentation
The following tables summarize the key quantitative data associated with the described

synthetic protocols.

Table 1: Reagents and Stoichiometry for Route 1

Reagent Molecular Weight ( g/mol ) Molar Equivalents

N-(2-Aminoethyl)glycine 118.13 1.0

Fmoc-OSu 337.32 1.05

Sodium Bicarbonate

(NaHCO₃)
84.01 2.5

Dioxane - -

Water - -

Table 2: Key Parameters for Synthesis Protocols

Parameter Route 1 Route 2 (Step 3)

Reaction Time 12-24 hours 1 hour

Temperature Room Temperature Room Temperature

Solvent Dioxane/Water Dichloromethane

Purification Acidification & Extraction Aqueous Wash

Reported Yield Variable ~47% (for methyl ester)[2]

Reported Purity High after purification ~97% (for methyl ester)[2]
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Route 1: Direct Fmoc Protection of N-(2-
Aminoethyl)glycine
This protocol is adapted from general procedures for the N-Fmoc protection of amino acids.

Materials:

N-(2-Aminoethyl)glycine

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

Sodium Bicarbonate (NaHCO₃)

Dioxane

Water

1 M Hydrochloric Acid (HCl)

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Dissolve N-(2-Aminoethyl)glycine (1.0 eq) in a 10% aqueous solution of sodium

bicarbonate (2.5 eq).

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

Slowly add the Fmoc-OSu solution to the N-(2-Aminoethyl)glycine solution with vigorous

stirring at room temperature.

Allow the reaction to stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to

remove any unreacted Fmoc-OSu.

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to yield the crude product.

Purify the product by recrystallization or column chromatography.

Route 2: Multi-step Synthesis via N-(2-
Aminoethyl)glycine Methyl Ester
This protocol is based on a patented synthetic method for the methyl ester derivative.[2] The

final step would be the hydrolysis of the ester to obtain the desired carboxylic acid.

Step 1: Synthesis of N-(2-Aminoethyl)glycine (AEG)

React ethylenediamine with a halogenated acetic acid (e.g., chloroacetic acid).

Recrystallize the crude product from DMSO to obtain N-(2-aminoethyl)glycine.

Step 2: Synthesis of N-(2-Aminoethyl)glycine Methyl Ester

Suspend N-(2-aminoethyl)glycine (75g, 0.64 mol) in methanol (1.5L).[2]

Cool the suspension to 0°C and slowly add thionyl chloride (230 mL, 3.2 mol).[2]

Reflux the mixture for 4 hours.[2]

Remove the solvent under reduced pressure to obtain the crude N-(2-aminoethyl)glycine
methyl ester.

Step 3: Synthesis of N-(2-Fmoc-aminoethyl)glycine Methyl Ester
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Suspend the crude N-(2-aminoethyl)glycine methyl ester (from the previous step) in

dichloromethane (2.5L).[2]

Add Fmoc-OSu (110g, 0.33 mol) to the suspension.[2]

Add diisopropylethylamine (DIPEA) (97 mL, 0.54 mol) dropwise.[2]

Stir the reaction at room temperature for 1 hour.[2]

Monitor the reaction by TLC.

Upon completion, add 1 M aqueous hydrochloric acid (1L) to precipitate the product.[2]

Filter the white solid and wash with dichloromethane.

Dry the solid to obtain N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.

Step 4: Hydrolysis of the Methyl Ester

Dissolve the N-(2-Fmoc-aminoethyl)glycine methyl ester in a suitable solvent mixture (e.g.,

THF/water).

Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is

fully hydrolyzed (monitored by TLC).

Acidify the reaction mixture and extract the product with an organic solvent.

Dry and concentrate the organic phase to yield Fmoc-N-(2-Aminoethyl)glycine.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b554895?utm_src=pdf-body
https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.benchchem.com/product/b554895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials Reaction

Work-up & Purification

N-(2-Aminoethyl)glycine Dissolve AEG in NaHCO₃/Water

Fmoc-OSu Dissolve Fmoc-OSu in Dioxane

Mix and Stir (12-24h, RT) Aqueous Work-up Acidification (pH 2-3) Extraction with Ethyl Acetate Drying and Concentration Fmoc-N-(2-Aminoethyl)glycine

Click to download full resolution via product page

Caption: Workflow for the direct Fmoc protection of N-(2-Aminoethyl)glycine.

Step 1: AEG Synthesis Step 2: Esterification Step 3: Fmoc Protection Step 4: Hydrolysis

Ethylenediamine + Halogenated Acetic Acid N-(2-Aminoethyl)glycine (AEG) AEG + Methanol/Thionyl Chloride AEG Methyl Ester AEG Methyl Ester + Fmoc-OSu/DIPEA Fmoc-AEG Methyl Ester Ester Hydrolysis (LiOH) Fmoc-N-(2-Aminoethyl)glycine

Click to download full resolution via product page

Caption: Multi-step synthesis of Fmoc-N-(2-Aminoethyl)glycine from ethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Synthesis of Fmoc-N-(2-Aminoethyl)glycine: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b554895?utm_src=pdf-body-img
https://www.benchchem.com/product/b554895?utm_src=pdf-body
https://www.benchchem.com/product/b554895?utm_src=pdf-body-img
https://www.benchchem.com/product/b554895?utm_src=pdf-body
https://www.benchchem.com/product/b554895?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jo800195j
https://www.researchgate.net/publication/5441079_A_Convenient_Route_to_N_-2-Fmocaminoethylglycine_Esters_and_PNA_Oligomerization_Using_a_Bis-_N_-Boc_Nucleobase_Protecting_Group_Strategy
https://www.benchchem.com/product/b554895#fmoc-n-2-aminoethyl-glycine-synthesis-protocols
https://www.benchchem.com/product/b554895#fmoc-n-2-aminoethyl-glycine-synthesis-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b554895#fmoc-n-2-aminoethyl-glycine-synthesis-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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